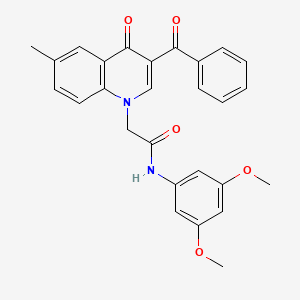
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide, a synthetic organic compound belonging to the quinoline family, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with potential applications in treating various diseases, particularly in oncology and infectious diseases.
The molecular formula of the compound is C27H24N2O5, with a molecular weight of approximately 456.5 g/mol. Its structural complexity includes a quinoline core, benzoyl group, and an acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N2O5 |
| Molecular Weight | 456.5 g/mol |
| Chemical Structure | Complex (see diagrams) |
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced glioma cell viability by activating multiple pathways, including inhibition of AKT and mTOR signaling pathways, leading to necroptosis and autophagy induction .
Antimicrobial Effects
The compound also displays promising antimicrobial properties. It has been tested against several bacterial strains and fungi, showing effective inhibition of growth. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to various biological effects. Detailed studies are ongoing to elucidate these mechanisms further.
Case Studies
- In Vitro Anticancer Study : A recent study evaluated the effects of this compound on glioma cells and reported a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL, suggesting potential as a therapeutic agent against resistant strains.
科学研究应用
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.5 g/mol
- IUPAC Name : 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism involves the inhibition of topoisomerases, enzymes essential for DNA replication and repair. Inhibiting these enzymes can disrupt cell division and induce apoptosis in cancer cells.
Enzyme Inhibition
This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial in increasing acetylcholine levels, thus enhancing cognitive functions. Studies have demonstrated that derivatives of this compound can effectively inhibit AChE activity, suggesting therapeutic applications in treating Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:
- Formation of the quinoline core.
- Introduction of the benzoyl and acetamide groups.
- Functionalization with methoxy groups to enhance biological activity.
Various derivatives have been synthesized to optimize their pharmacological properties, including modifications to the aromatic rings and substitutions on the acetamide nitrogen .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of similar compounds, it was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, supporting further investigation into their mechanisms of action and potential clinical applications.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results showed significant improvement in memory retention and cognitive function compared to control groups, correlating with reduced AChE activity and increased acetylcholine levels in the brain.
属性
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-9-10-24-22(11-17)27(32)23(26(31)18-7-5-4-6-8-18)15-29(24)16-25(30)28-19-12-20(33-2)14-21(13-19)34-3/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGINDAGCIWEYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













